2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound contains a benzodioxole group, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . It also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also has an acetamide group, which is a functional group consisting of an acyl group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and pyrazine rings would contribute to the compound’s aromaticity, which could affect its chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxole and pyrazine rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and pyrazine rings could affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Thiophene Analogues of Carcinogens
Research on thiophene analogues, like 5-phenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide, explores the potential carcinogenicity and biological behavior of these compounds, providing insights into the structural and functional analysis of similar acetamide derivatives (Ashby et al., 1978).
Biological Effects of Acetamide Derivatives
A review by Kennedy (2001) on the toxicology of acetamide and its derivatives, including formamide and dimethyl variants, offers a comprehensive look into the biological consequences of exposure to these chemicals, which could be relevant for understanding the behavior of complex acetamide structures in biological systems (Kennedy, 2001).
Advanced Oxidation Process for Acetaminophen Degradation
A study on the degradation of acetaminophen by advanced oxidation processes discusses the generation of by-products and their biotoxicity. This research could offer parallels in studying the environmental impact and degradation pathways of complex acetamides (Qutob et al., 2022).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis activity of organotin complexes, including those with acetamide derivatives, highlights the potential medical applications of such compounds in treating bacterial infections (Iqbal et al., 2015).
Synthesis and Applications of Xylan Derivatives
Research on the synthesis and application potential of xylan derivatives, including esters and ethers with specific functional groups, may provide insights into the chemical modification and application possibilities for complex acetamides (Petzold-Welcke et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13-3-4-15(9-14(13)2)22-19(25)11-23-7-8-24(21(27)20(23)26)16-5-6-17-18(10-16)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXOZSQWLZKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
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